Met-Glu
Overview
Description
“Met-Glu” refers to a dipeptide composed of methionine and glutamic acid. Methionine is an essential amino acid in humans, meaning it cannot be synthesized in the body and must be obtained from the diet . Glutamic acid is a non-essential amino acid, which means the body can produce it .
Molecular Structure Analysis
The molecular formula of “Met-Glu” is C10H18N2O5S . It has an average mass of 278.325 Da and a monoisotopic mass of 278.093628 Da . The molecule includes 7 hydrogen bond acceptors, 5 hydrogen bond donors, and 9 freely rotating bonds .
Physical And Chemical Properties Analysis
“Met-Glu” has a density of 1.3±0.1 g/cm^3, a boiling point of 583.7±50.0 °C at 760 mmHg, and a flash point of 306.8±30.1 °C . It has a molar refractivity of 66.6±0.3 cm^3, a polar surface area of 155 Å^2, and a molar volume of 207.2±3.0 cm^3 .
Scientific Research Applications
Metformin and Gut Microbiome : Metformin modulates the gut microbiome in a mouse model of high-fat diet-induced glucolipid metabolism disorder, suggesting its role in alleviating glucolipid metabolism disorder through gut microbiota modulation (Wu et al., 2022).
Metformin and Environmental Fate : Metformin, a common pharmaceutical, is primarily transformed to guanylurea (GUU) in the environment. It's important to assess the environmental risk associated with MET and its transformation products, as MET may partition from surface water to sediment (Straub et al., 2019).
Vasculoprotective Properties of Metformin : Metformin exhibits multiple biological effects, including vasculoprotective properties, which are significant for preventing diabetic vascular complications (Wiernsperger, 2000).
Metformin and Hepatic Gluconeogenesis : Metformin inhibits hepatic gluconeogenesis through AMP-Activated Protein Kinase–dependent regulation of the orphan nuclear receptor SHP, indicating its therapeutic potential in type 2 diabetes (Kim et al., 2008).
Metformin and Incretin Receptor Axis : Metformin regulates the incretin receptor axis in mice through a pathway dependent on peroxisome proliferator-activated receptor-α, providing insights into its glucoregulatory actions (Maida et al., 2011).
Gut-Based Mechanism of Metformin Action : The primary glucose-lowering effect of delayed-release metformin resides in the gut rather than the circulation, underscoring a predominantly lower bowel-mediated mechanism of action (Buse et al., 2015).
Metformin Biodegradation : Biodegradation studies of metformin and its transformation product, guanylurea, highlight the environmental impact and the importance of understanding the degradation pathways of pharmaceuticals (Poursat et al., 2019).
Metformin in Glucose Transporter Gene Variant Response : A variant of the glucose transporter gene SLC2A2 modifies the glycaemic response to metformin therapy in recently diagnosed type 2 diabetes, emphasizing the genetic factors influencing metformin efficacy (Rathmann et al., 2018).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-18-5-4-6(11)9(15)12-7(10(16)17)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHNYKZHPOEULM-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314353 | |
Record name | Methionylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methionylglutamic acid | |
CAS RN |
14517-44-3 | |
Record name | Methionylglutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14517-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methionylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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